molecular formula C14H22N2 B15060291 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine

Cat. No.: B15060291
M. Wt: 218.34 g/mol
InChI Key: ZHRBBKYNEOOOEH-UHFFFAOYSA-N
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Description

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are saturated five-membered heterocyclic organic compounds containing one nitrogen atom

Preparation Methods

The synthesis of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves several steps. One common synthetic route includes the reaction of 2-pyrrolidinone with isobutyl bromide to form 1-isobutyl-2-pyrrolidinone. This intermediate is then reacted with 3-methylpyridine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex molecules, including alkaloids and peptides. Its unique ring structure provides stability and reactivity, making it useful in creating diverse chemical libraries for drug discovery.

    Biology: The compound is used in the study of stereochemistry and reaction mechanisms, contributing to the development of new synthetic methodologies and catalytic processes.

    Industry: In materials science, pyrrolidine derivatives are employed in the design and fabrication of advanced materials, such as polymers and nanomaterials, which have applications in electronics, coatings, and composites.

Mechanism of Action

The mechanism of action of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.

Comparison with Similar Compounds

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine can be compared with other similar compounds, such as:

    1-Isobutyl-3-pyrrolidin-2-yl-1H-pyrazole: This compound has a similar pyrrolidine ring structure but differs in the presence of a pyrazole ring instead of a pyridine ring.

    3-(1-Isobutyl-2-pyrrolidinyl)-N,N-diisopropyl-2-pyridinamine: This compound has a similar pyrrolidine and pyridine structure but includes additional diisopropylamine groups.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C14H22N2/c1-11(2)10-16-6-4-5-14(16)13-7-12(3)8-15-9-13/h7-9,11,14H,4-6,10H2,1-3H3

InChI Key

ZHRBBKYNEOOOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2CC(C)C

Origin of Product

United States

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